2-Fluorodibenzothiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluorodibenzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLYKMXTWAGZAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565816 | |
| Record name | 2-Fluorodibenzo[b,d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177586-38-8 | |
| Record name | 2-Fluorodibenzo[b,d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profiles and Mechanistic Investigations
Carbon-Sulfur Bond Activation Mechanisms
The C–S bonds in dibenzothiophenes are notoriously robust, and their cleavage is a key step in hydrodesulfurization processes in the petroleum industry. lnpu.edu.cn In the context of synthetic chemistry, selective C–S bond activation allows for the insertion of new atoms or functional groups, providing a powerful tool for molecular engineering.
Transition metal catalysts are highly effective in promoting the cleavage of C–S bonds under milder conditions than typically required. lnpu.edu.cn Metals such as palladium, nickel, copper, and rhodium are commonly employed. lnpu.edu.cnbohrium.com The general mechanism involves the coordination of the electron-rich metal center to the sulfur atom of 2-fluorodibenzothiophene. This is followed by oxidative addition, where the metal inserts into one of the C–S bonds, forming a metallacyclic intermediate. The specific bond that is cleaved (C4a–S or S–C5a) can be influenced by the catalyst, ligands, and the electronic properties of the substrate. The electron-withdrawing nature of the fluorine atom at the 2-position can influence the electron density around the thiophene (B33073) ring system, potentially affecting the rate and selectivity of the metal insertion step.
Coordinatively unsaturated and electron-rich organometallic complexes can directly insert into the C–S bonds of thiophenic compounds. bohrium.com For this compound, this process would involve the direct reaction with a low-valent metal complex. For instance, rhodium or iridium complexes have been shown to insert into the C–S bonds of dibenzothiophene (B1670422). The reaction proceeds through a concerted oxidative addition mechanism, leading to a stable metallacycle. The fluorine substituent on the benzene (B151609) ring can alter the electronic landscape of the molecule, thereby influencing the kinetics and thermodynamics of the insertion reaction.
Research on related organometallic reactions, such as the insertion of difluorocarbene into R-Au(I) bonds, demonstrates the feasibility of inserting reactive species into metal-carbon bonds. researchgate.net While not a direct C-S insertion, this highlights the utility of organometallic intermediates in forming new bonds under controlled conditions. researchgate.net
C-H Functionalization Reactivity Patterns
Direct C–H functionalization has emerged as a powerful and atom-economical strategy for modifying aromatic cores. mdpi.com In this compound, the sulfur atom and the fluorine substituent act as directing groups and reactivity modulators. Palladium and ruthenium-based catalysts are particularly effective for such transformations. mdpi.comnih.govchemrxiv.org
The sulfur atom can direct ortho-C–H activation at the C1 and C9 positions. However, the reactivity is also strongly influenced by the electronic effects of the fluorine atom. The fluorine atom is a deactivating group for electrophilic aromatic substitution due to its strong inductive electron-withdrawing effect. In the context of metal-catalyzed C–H activation, which often proceeds via a concerted metalation-deprotonation or oxidative addition pathway, the fluorine atom can influence the acidity of adjacent C–H bonds and the stability of the resulting metallacyclic intermediates. youtube.com This can lead to selective functionalization at positions electronically activated by the interplay between the sulfur and fluorine substituents. For example, palladium-catalyzed C-H functionalization often favors positions ortho to a directing group, suggesting that the C1 and C3 positions would be primary sites for reactivity. emory.edu
| Position | Predicted Reactivity | Rationale |
| C1 | High | Ortho to the sulfur atom, a potential directing group. |
| C3 | High | Ortho to the fluorine atom and meta to the sulfur atom. |
| C4 | Moderate | Para to the fluorine atom. |
| C6, C7, C8, C9 | Lower | Less influenced by the electronic effects of the fluorine atom. |
Cross-Coupling Reactivity of Fluorinated Dibenzothiophenes
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental tools for forming C–C bonds. bohrium.comyoutube.comnih.gov To participate in these reactions, this compound must first be converted into a suitable derivative, typically by introducing a halide (e.g., bromine or iodine) or a triflate group at a specific position via C–H functionalization or other synthetic methods.
Once a derivative like 2-fluoro-x-bromo-dibenzothiophene is prepared, it can readily undergo cross-coupling with a variety of organoboron, organotin, or organozinc reagents. benthamscience.com The catalytic cycle typically involves three main steps: oxidative addition of the palladium(0) catalyst to the C-Halogen bond, transmetalation with the organometallic coupling partner, and reductive elimination to yield the product and regenerate the catalyst. youtube.com
The presence of the fluorine atom can impact the efficiency of these steps. Its electron-withdrawing nature can make the carbon-halogen bond more susceptible to oxidative addition, potentially accelerating the rate-limiting step of the catalytic cycle. This electronic influence is critical for optimizing reaction conditions and achieving high yields of the desired coupled products. researchgate.net
| Coupling Reaction | Substrate | Reagent | Catalyst | Typical Product |
| Suzuki-Miyaura | Bromo-2-fluorodibenzothiophene | Arylboronic acid | Pd(PPh₃)₄ | Aryl-2-fluorodibenzothiophene |
| Stille | Iodo-2-fluorodibenzothiophene | Organostannane | PdCl₂(PPh₃)₂ | Alkenyl-2-fluorodibenzothiophene |
| Heck | Bromo-2-fluorodibenzothiophene | Alkene | Pd(OAc)₂ | Alkenyl-2-fluorodibenzothiophene |
| Sonogashira | Iodo-2-fluorodibenzothiophene | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Alkynyl-2-fluorodibenzothiophene |
Influence of Fluorine Substitution on Reactivity
The substitution of a hydrogen atom with fluorine at the 2-position of dibenzothiophene has a profound impact on its chemical reactivity. nih.govacs.org This influence stems from the unique electronic properties of the fluorine atom.
Inductive Effect : Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (–I effect). This effect decreases the electron density of the aromatic ring system, making it less susceptible to electrophilic attack but more reactive towards nucleophilic aromatic substitution, should a suitable leaving group be present. In metal-catalyzed reactions, this inductive pull can make C-H bonds more acidic and C-Halogen bonds more polarized, influencing the rates of C-H activation and oxidative addition. researchgate.net
C-F Bond Strength : The carbon-fluorine bond is exceptionally strong, making it generally unreactive under typical synthetic conditions. nih.gov This stability allows the fluorine atom to be carried through multi-step syntheses without being inadvertently cleaved, serving as a permanent modulator of the molecule's electronic properties.
Proposed Reaction Mechanisms and Intermediates
The reactivity of this compound is governed by the interplay of the electron-rich dibenzothiophene ring system and the electronic effects of the fluorine substituent. While specific mechanistic studies on this compound are not extensively detailed in the available literature, its reactivity can be inferred from the well-established principles of electrophilic aromatic substitution, nucleophilic aromatic substitution, and radical reactions, taking into account the influence of the fluorine atom.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds, and dibenzothiophene is known to undergo such reactions. The introduction of a fluorine atom at the 2-position influences the regioselectivity and the rate of these reactions.
Mechanism:
The general mechanism for EAS proceeds in two steps: masterorganicchemistry.commsu.edu
Formation of a Sigma Complex (Arenium Ion): The aromatic π-system acts as a nucleophile and attacks an electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. msu.edulibretexts.org This step is typically the rate-determining step as it involves the disruption of the aromatic system. masterorganicchemistry.com
Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substitution product. masterorganicchemistry.commsu.edu
Influence of the Fluorine Substituent:
The fluorine atom at the 2-position exerts two opposing electronic effects:
Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond, deactivating the ring towards electrophilic attack compared to unsubstituted dibenzothiophene.
Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated to the aromatic ring through resonance, which tends to direct incoming electrophiles to the ortho and para positions relative to the fluorine atom.
Proposed Intermediates in EAS:
The key intermediates in the electrophilic aromatic substitution of this compound are the corresponding arenium ions (sigma complexes) . The stability of these carbocation intermediates determines the preferred position of electrophilic attack.
| Reaction Type | Electrophile (E⁺) | Proposed Intermediate | Potential Products |
| Halogenation | Cl⁺, Br⁺, I⁺ | Resonance-stabilized arenium ion with the halogen attached to the ring. | Chloro-, Bromo-, or Iodo-2-fluorodibenzothiophene |
| Nitration | NO₂⁺ | Resonance-stabilized arenium ion with the nitro group attached to the ring. | Nitro-2-fluorodibenzothiophene |
| Sulfonation | SO₃ | Resonance-stabilized arenium ion with the sulfonic acid group attached to the ring. | This compound-sulfonic acid |
| Friedel-Crafts Alkylation | R⁺ | Resonance-stabilized arenium ion with the alkyl group attached to the ring. | Alkyl-2-fluorodibenzothiophene |
| Friedel-Crafts Acylation | RCO⁺ | Resonance-stabilized arenium ion with the acyl group attached to the ring. | Acyl-2-fluorodibenzothiophene |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution is generally difficult for aryl halides unless the aromatic ring is activated by strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. Given that fluorine is a poor leaving group and the dibenzothiophene ring is not strongly activated by other substituents, this compound is expected to be relatively unreactive towards common nucleophilic substitution reactions under standard conditions.
However, under forcing conditions (high temperature and pressure) or through the formation of organometallic intermediates, nucleophilic substitution might be possible.
Radical Reactions
At high temperatures, such as during pyrolysis, dibenzothiophene is known to undergo reactions involving radical intermediates. A study on the pyrolysis mechanism of dibenzothiophene suggests that the reaction can be initiated by H-migration or S-C bond rupture. acs.org This leads to the formation of various intermediates, including thiol intermediates and carbene intermediates . acs.org
By analogy, the pyrolysis of this compound would likely proceed through similar radical pathways. The C-F bond is strong, but the high temperatures could lead to homolytic cleavage of C-H or C-S bonds, initiating a cascade of radical reactions. The presence of the fluorine atom might influence the stability and subsequent reaction pathways of the resulting radical intermediates.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. mdpi.comsemanticscholar.org These calculations for 2-Fluorodibenzothiophene would reveal the distribution of electrons within the molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties.
Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and electronic excitation properties. youtube.com
A hypothetical data table based on DFT calculations for this compound is presented below. The values are illustrative and would require specific computational studies to be confirmed.
| Calculated Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Electron-donating ability |
| LUMO Energy | -1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Kinetic stability, electronic transitions |
| Dipole Moment | 1.8 D | Polarity of the molecule |
Computational Modeling of Reaction Pathways and Transition States
Computational modeling can be employed to map out the potential energy surface of a chemical reaction, identifying the most likely pathways from reactants to products. nih.govresearchgate.net This involves locating and characterizing stationary points, including energy minima (reactants, intermediates, and products) and saddle points (transition states). youtube.comgithub.io For this compound, this approach could be used to study various reactions, such as electrophilic aromatic substitution or oxidation of the sulfur atom.
The process of finding a transition state is a significant challenge in computational chemistry. github.io It represents the highest energy barrier that must be overcome for a reaction to proceed. The structure and energy of the transition state, calculated using methods like DFT, provide critical information about the reaction's kinetics. youtube.com
For instance, in an electrophilic substitution reaction on this compound, computational modeling could predict the preferred site of attack by an electrophile. This would involve calculating the energies of the transition states for substitution at each possible position on the aromatic rings. The pathway with the lowest activation energy would be the most favorable. While specific studies on this compound are lacking, research on related aromatic systems demonstrates the power of these methods in elucidating reaction mechanisms.
Theoretical Insights into Reactivity and Selectivity
Building upon electronic structure and reaction pathway calculations, theoretical chemistry offers profound insights into the reactivity and selectivity of this compound. Reactivity indices, derived from DFT calculations, can predict the most reactive sites within the molecule. sciencepublishinggroup.com
One common approach is the use of Fukui functions, which indicate the change in electron density at a particular point in the molecule when an electron is added or removed. peerj.com This helps to identify sites susceptible to nucleophilic or electrophilic attack. For this compound, these calculations would likely show that the fluorine substituent alters the reactivity of the dibenzothiophene (B1670422) core, potentially directing incoming reagents to specific positions. The electron-withdrawing nature of fluorine generally deactivates the ring towards electrophilic attack but can activate it for nucleophilic substitution.
Molecular Electrostatic Potential (MEP) maps are another valuable tool. They illustrate the charge distribution within a molecule, with red regions indicating electron-rich areas (prone to electrophilic attack) and blue regions showing electron-poor areas (prone to nucleophilic attack). For this compound, the MEP map would visually represent how the electronegative fluorine atom and the sulfur heteroatom influence the electrostatic landscape of the molecule.
Simulation of Spectroscopic Signatures
Computational methods are widely used to simulate various types of spectra, providing a valuable tool for interpreting experimental data and confirming molecular structures. nih.govresearchgate.net For this compound, the simulation of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful.
NMR Spectroscopy Simulation: DFT calculations can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei with a reasonable degree of accuracy. researchgate.net These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. Comparing the simulated NMR spectrum with an experimental one can aid in the assignment of peaks and the verification of the compound's structure.
IR Spectroscopy Simulation: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an IR spectrum. By analyzing the computed vibrational modes, each peak in the simulated spectrum can be assigned to a specific molecular motion, such as C-H stretching or aromatic ring vibrations. This can be invaluable for understanding the molecule's structure and bonding. While general methodologies for these simulations are well-established, specific simulated spectra for this compound are not currently documented in scientific literature. youtube.comresearchgate.net
A hypothetical table of predicted vibrational frequencies for this compound is shown below.
| Vibrational Mode | Hypothetical Frequency (cm⁻¹) | Assignment |
|---|---|---|
| ν(C-H) aromatic | 3100 - 3000 | Aromatic C-H stretching |
| ν(C=C) aromatic | 1600 - 1450 | Aromatic ring stretching |
| ν(C-F) | 1250 - 1100 | Carbon-Fluorine stretching |
| γ(C-H) out-of-plane | 900 - 700 | Aromatic C-H out-of-plane bending |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the precise structural assignment of organic molecules like 2-Fluorodibenzothiophene. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments, the complete chemical environment and connectivity of each atom in the molecule can be determined.
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit a set of distinct signals in the aromatic region, characteristic of the dibenzothiophene (B1670422) core. The fluorine atom at the 2-position will induce characteristic splitting patterns in the signals of neighboring protons due to through-bond scalar couplings (J-couplings). Similarly, the ¹³C NMR spectrum will show signals for each unique carbon atom, with the carbon directly bonded to the fluorine atom (C-2) displaying a large one-bond ¹³C-¹⁹F coupling constant. The chemical shifts of the carbon atoms adjacent to C-2 will also be influenced by the electronegativity of the fluorine atom.
Two-Dimensional NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the connectivity of the proton spin systems within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a definitive assignment of the protonated carbons in the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. In a rigid molecule like this compound, NOESY can help to confirm the spatial relationships between protons on different rings, further validating the structural assignment.
| Technique | Expected Information for this compound |
| ¹H NMR | Aromatic proton signals with splitting due to H-H and H-F couplings. |
| ¹³C NMR | Distinct signals for all carbon atoms; large ¹JCF coupling for C-2. |
| COSY | Correlation between adjacent protons, confirming connectivity. |
| HSQC | Correlation of each proton to its directly attached carbon. |
| HMBC | Long-range H-C correlations, confirming the overall structure. |
| NOESY | Through-space correlations between nearby protons. |
Vibrational Spectroscopy Applications: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to be dominated by absorptions corresponding to the vibrations of the aromatic rings and the C-F bond. Key expected vibrational modes include:
C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.
C=C stretching: Aromatic ring stretching vibrations will give rise to a series of sharp bands between 1600 and 1400 cm⁻¹.
C-F stretching: The C-F stretching vibration is expected to produce a strong absorption band in the region of 1250-1000 cm⁻¹, a characteristic feature for fluorinated aromatic compounds.
C-H bending: Out-of-plane C-H bending vibrations will be observed in the fingerprint region (below 1000 cm⁻¹), and their positions can provide information about the substitution pattern of the aromatic rings.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound is expected to show strong signals for the symmetric vibrations of the aromatic rings and the C-S bonds, which are often weak in the FTIR spectrum. The combination of both FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.
Although specific experimental spectra for this compound are not available, data from related fluorinated thiophene (B33073) and dibenzothiophene derivatives can be used to predict the characteristic vibrational frequencies.
| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aromatic C=C Stretch | 1600-1400 | 1600-1400 |
| C-F Stretch | 1250-1000 (Strong) | 1250-1000 (Weak/Medium) |
| C-S Stretch | Weak/Not readily observed | Strong |
| Aromatic C-H Bend | < 1000 | < 1000 |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Optical Properties
Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful techniques for investigating the electronic structure and optical properties of conjugated molecules like this compound.
UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, arising from π-π* electronic transitions within the conjugated dibenzothiophene system. The parent compound, dibenzothiophene, exhibits an excitation peak at 315 nm lboro.ac.uk. The introduction of a fluorine atom may cause a slight shift in the absorption maximum (λmax) due to its electronic effects on the aromatic system. The extent of conjugation in the molecule is a primary determinant of the absorption wavelength; more extensive conjugation typically leads to a bathochromic (red) shift to longer wavelengths .
Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. Dibenzothiophene is a known fluorescent compound with an emission peak also at 315 nm lboro.ac.uk. This compound is also expected to be fluorescent. The fluorescence spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (lower energy), a phenomenon known as the Stokes shift. The quantum yield of fluorescence, which is a measure of the efficiency of the fluorescence process, can also be determined.
While specific experimental UV-Vis and fluorescence spectra for this compound were not found, computational studies on related molecules can provide theoretical predictions of the electronic transitions.
| Spectroscopic Parameter | Expected Value/Region for this compound | Reference Compound (Dibenzothiophene) |
| Absorption Maximum (λmax) | ~315 nm (UV region) | 315 nm lboro.ac.uk |
| Emission Maximum (λem) | >315 nm (UV/Violet region) | 315 nm lboro.ac.uk |
| Stokes Shift | Positive value (λem > λmax) | Not explicitly stated, but expected |
| Molar Absorptivity (ε) | High, characteristic of π-π* transitions | High |
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. Although a crystal structure for this compound itself has not been reported in the searched literature, analysis of the crystal structures of closely related fluorinated benzothiophene derivatives provides valuable insights into the expected structural features.
Studies on fluorinated di(thiazolyl)benzene derivatives have shown that fluorine substitution significantly influences intramolecular interactions and crystal packing, often leading to π-π stacking and the formation of C-H···F and S···F non-covalent interactions nih.gov. In the crystal structure of 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, the dihedral angle between the benzothiophene and fluorobenzene rings is small, indicating a relatively planar conformation, and the crystal packing is stabilized by intermolecular N—H···O hydrogen bonds.
Based on these findings, a single crystal XRD analysis of this compound would be expected to reveal:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles of the this compound molecule.
Planarity: The degree of planarity of the fused ring system.
Crystal Packing: The arrangement of molecules in the unit cell, likely involving π-π stacking interactions between the aromatic cores of adjacent molecules.
| Structural Feature | Expected Finding from XRD of this compound |
| Molecular Conformation | Largely planar dibenzothiophene core. |
| Crystal Packing | Likely to exhibit π-π stacking. |
| Intermolecular Forces | Potential for C-H···F and C-H···π interactions. |
| Unit Cell Parameters | Would provide the dimensions and symmetry of the crystal lattice. |
Advanced Electron Microscopy Techniques with Spectroscopic Capabilities (e.g., EELS for Thin Films)
Advanced electron microscopy techniques, such as Transmission Electron Microscopy (TEM) coupled with Electron Energy Loss Spectroscopy (EELS), can provide nanoscale information about the structure, composition, and electronic properties of materials, particularly in the form of thin films.
While there are no specific reports on the use of EELS for this compound, this technique could theoretically be applied to thin films of the material. EELS analysis could provide:
Elemental Mapping: High-resolution mapping of the distribution of carbon, sulfur, and fluorine atoms within the thin film, confirming its chemical homogeneity.
Fine Structure Analysis: The fine structure of the core-loss edges (e.g., Carbon K-edge, Fluorine K-edge) can provide information about the local chemical environment, bonding, and electronic structure (e.g., π* and σ* orbitals) of the constituent atoms.
This technique would be particularly useful for characterizing the morphology and electronic properties of this compound when incorporated into organic electronic devices where the material is present as a thin film.
Mass Spectrometry for High-Resolution Mass Analysis and Fragmentation Studies
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the accurate mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₂H₇FS).
Fragmentation Studies: In techniques like Electron Ionization (EI) mass spectrometry, the molecular ion is subjected to fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules or radicals, such as:
Loss of a fluorine radical (F•).
Loss of hydrogen fluoride (HF).
Loss of carbon monosulfide (CS).
Fragmentation of the aromatic rings.
By analyzing these fragmentation patterns, the connectivity of the atoms within the molecule can be confirmed, providing further evidence for the proposed structure.
| Mass Spectrometry Technique | Expected Information for this compound |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and confirmation of the elemental formula C₁₂H₇FS. |
| Electron Ionization Mass Spectrometry (EI-MS) | A characteristic fragmentation pattern, including the molecular ion peak and fragment ions corresponding to the loss of F•, HF, and CS. |
Applications in Advanced Materials Science
Organic Electronics and Optoelectronics
2-Fluorodibenzothiophene is of particular interest in the field of organic electronics and optoelectronics due to its potential as a building block for novel organic semiconductors. These materials are the active components in a range of devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
The performance of organic electronic devices is fundamentally dependent on the charge transport characteristics of the organic semiconductor layer. In these materials, charge carriers (electrons or holes) move between adjacent molecules. The efficiency of this movement, quantified by charge carrier mobility, is influenced by several factors, including the molecular structure, solid-state packing, and the degree of intermolecular electronic coupling.
While specific charge transport data for this compound is not extensively documented, studies on similar fluorinated and non-fluorinated thiophene-based molecules provide valuable insights. For instance, asymmetric n-alkyl substitution on a related benzothienobenzothiophene (BTBT) core has been shown to yield high hole mobilities, reaching up to 17.2 cm²/(V·s) in low-voltage OFETs. nih.gov The introduction of fluorine is expected to influence the charge transport properties, potentially enhancing electron mobility due to its electron-withdrawing nature.
Fluorination is a widely employed strategy in the design of high-performance organic semiconductors. The introduction of fluorine atoms can have several profound effects on the electronic and structural properties of the parent molecule:
Electronic Effects: Fluorine is the most electronegative element, and its incorporation into a conjugated system generally lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can improve the air stability of the material, as a lower HOMO level makes it less susceptible to oxidation.
Structural Effects: Fluorination can influence the intermolecular packing in the solid state. Non-covalent interactions involving fluorine, such as F···H and F···S interactions, can promote desirable packing motifs, such as π-stacking, which is crucial for efficient charge transport.
Solubility: The introduction of fluoroalkyl chains can modify the solubility of the material, which is an important consideration for solution-based processing of organic electronic devices.
Studies on fluoroalkyl-modified naphthodithiophene diimides (NDTIs) have shown that the position of fluorination significantly impacts the solid-state organization and, consequently, the charge transport properties. nih.gov For example, N-fluoroalkylated NDTI exhibited an average electron mobility of 1.27 cm² V⁻¹ s⁻¹, significantly higher than its α-fluoroalkylated counterpart (0.037 cm² V⁻¹ s⁻¹). nih.gov
This compound can be utilized as a building block for the synthesis of more complex organic semiconductors, including conjugated polymers and small molecules. In a donor-acceptor (D-A) architecture, which is common for high-performance organic semiconductors, the dibenzothiophene (B1670422) moiety can act as a donor or be part of a larger donor unit. The fluorine substituent can be used to fine-tune the electronic properties of the resulting D-A system.
The integration of dibenzothiophene derivatives into polymeric structures has been shown to yield materials with promising properties for optoelectronic applications. For example, copolymers incorporating fluorene (B118485) and di-2-thienyl-2,1,3-benzothiadiazole units have been synthesized and characterized for their potential use in light-emitting devices and photovoltaics.
Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronic circuits. wikipedia.org The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor layer. The favorable electronic properties imparted by fluorination make this compound derivatives promising candidates for n-channel or ambipolar OFETs. The table below summarizes the performance of OFETs based on related fluorinated organic semiconductors.
| Semiconductor | Device Configuration | Mobility (cm²/Vs) | On/Off Ratio |
| N-fluoroalkylated NDTI | Single-crystal OFET | 1.27 (electron) | > 10^6 |
| α-fluoroalkylated NDTI | Single-crystal OFET | 0.037 (electron) | > 10^5 |
This table presents data for related fluorinated compounds to illustrate the potential of this compound in OFET applications.
Organic Light-Emitting Diodes (OLEDs) are revolutionizing display and lighting technologies. In an OLED, the organic semiconductor layer emits light upon the recombination of electrons and holes. Dibenzothiophene derivatives have been explored as host materials in phosphorescent OLEDs and as components of thermally activated delayed fluorescence (TADF) emitters. researchgate.netmatilda.science The introduction of fluorine can enhance the stability and tune the emission color of the OLED. For instance, derivatives of fluorene[2,3-b]benzo[d]thiophene have been successfully used as host materials in solution-processed green phosphorescent OLEDs, achieving a maximum brightness of 14,185 cd/m² and a luminescence efficiency of 12 cd/A. nih.gov
| Emitter/Host Material | Device Type | Maximum External Quantum Efficiency (EQE) | Emission Color |
| DPAC-DBTDO | TADF OLED | 13.1% | Blue |
| Fluorene[2,3-b]benzo[d]thiophene derivative (host) | Phosphorescent OLED | Not Reported | Green |
This table presents data for related dibenzothiophene derivatives to illustrate the potential of this compound in OLED applications.
Catalysis and Industrial Processes
While there is limited direct literature on the catalytic applications of this compound, its structural and electronic properties suggest potential in certain areas. Dibenzothiophene and its derivatives are known to undergo oxidative desulfurization, a process relevant to the cleaning of fossil fuels. The presence of a fluorine atom could influence the reactivity of the sulfur center, potentially modulating its interaction with catalysts.
Furthermore, in the realm of organometallics, dibenzothiophene can act as a ligand for transition metals. The electronic modifications induced by the fluorine substituent in this compound could be exploited to tune the properties of metal complexes, which could then be investigated for catalytic activity in various organic transformations.
Sensing Applications
The fluorescent properties of many aromatic compounds form the basis of their use in chemical sensors. While the specific sensing capabilities of this compound have not been extensively explored, related benzothiadiazole derivatives have been designed as fluorescent and colorimetric sensors for anions like fluoride. The sensing mechanism often involves a specific interaction between the analyte and the sensor molecule, leading to a change in the fluorescence or color of the sensor.
Given the inherent fluorescence of many dibenzothiophene derivatives, it is plausible that this compound could be functionalized to create selective chemosensors. The fluorine atom itself could play a role in modulating the photophysical response upon binding to a target analyte.
Environmental Considerations and Fate
Environmental Persistence of Fluorinated Organic Compounds
Fluorinated organic compounds are recognized for their high level of persistence in the environment, a characteristic largely attributed to the strength of the carbon-fluorine (C-F) bond. This persistence is a defining feature of many organofluorine compounds, from per- and polyfluoroalkyl substances (PFAS) to fluorinated pharmaceuticals and agrochemicals. The stability of these compounds means they can resist degradation processes that would typically break down non-fluorinated analogues, leading to their accumulation in various environmental compartments.
Heavily fluorinated compounds, such as perfluorocarboxylic acids and sulfonates, are notoriously persistent, bioaccumulative, and in some cases, toxic. While 2-Fluorodibenzothiophene is not as heavily fluorinated, the presence of even a single fluorine atom can significantly increase its environmental half-life compared to the parent dibenzothiophene (B1670422) molecule. Lighter fluorination may allow for eventual breakdown, but the process is generally slower than for non-fluorinated counterparts.
Biodegradation and Transformation Pathways of Fluorinated Thiophenes
Microbial degradation of dibenzothiophene has been extensively studied, with several bacterial strains capable of utilizing it as a source of carbon and sulfur. A common degradation route is the "Kodama pathway," which involves the oxidation of the thiophene (B33073) ring. While microorganisms have evolved to degrade a wide array of organic pollutants, the introduction of a fluorine substituent can present a significant challenge to their metabolic machinery. Fluorine's high electronegativity can alter the electronic properties of the aromatic rings, potentially hindering the initial enzymatic attack.
For many fluorinated compounds, biodegradation is either significantly slowed or completely inhibited. When it does occur, it may proceed through pathways different from the non-fluorinated parent compound. For instance, in some cases, the C-F bond remains intact throughout the initial stages of transformation, leading to the formation of fluorinated metabolites. These metabolites may themselves be persistent, sometimes referred to as "dead-end" products, which can accumulate in the environment. It is plausible that the biodegradation of this compound, if it occurs, would be a slower and less efficient process than that of dibenzothiophene, and could potentially lead to the formation of persistent fluorinated intermediates.
Table 1: Potential Factors Influencing the Biodegradation of this compound
| Factor | Influence on Biodegradation | Rationale |
|---|---|---|
| Fluorine Substituent | Likely to inhibit or slow down degradation. | The high electronegativity of fluorine can deactivate the aromatic ring system towards electrophilic attack by microbial oxygenases. |
| Microbial Consortia | Degradation may require specialized microorganisms or microbial consortia. | Organisms capable of degrading dibenzothiophene may not have the enzymatic machinery to handle the fluorinated analogue. |
| Co-metabolism | Degradation may be more likely to occur via co-metabolism. | Microorganisms may fortuitously transform this compound while utilizing a more readily available carbon source. |
| Environmental Conditions | Aerobic conditions are generally required for the initial steps of aromatic ring cleavage. | Oxygenases, which are crucial for initiating the degradation of aromatic compounds, require molecular oxygen. |
C-F Bond Stability in Environmental Contexts
The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 116 kcal/mol. This exceptional stability is the primary reason for the persistence of fluorinated organic compounds in the environment. The C-F bond is highly resistant to both enzymatic and chemical attack under typical environmental conditions.
This stability means that natural degradation processes such as hydrolysis, photolysis, and oxidation, which are effective in breaking down other organic pollutants, are often ineffective at cleaving the C-F bond. Consequently, once introduced into the environment, compounds like this compound are likely to persist for extended periods. The cleavage of the C-F bond generally requires highly specific enzymatic systems or aggressive chemical conditions that are not common in the natural environment. While there are some microorganisms capable of C-F bond cleavage, this is often a slow and inefficient process, particularly for aromatic C-F bonds.
Analytical Methodologies for Detection in Environmental Samples
The detection and quantification of this compound in environmental samples require sophisticated analytical techniques due to its likely presence at trace concentrations and the complexity of environmental matrices. The analytical methods would be similar to those employed for other polycyclic aromatic sulfur heterocycles (PASHs) and other persistent organic pollutants.
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of PASHs. GC provides the necessary separation of complex mixtures, and MS offers sensitive and selective detection. For fluorinated compounds, the unique isotopic signature of fluorine does not provide an advantage in mass spectrometry as fluorine is monoisotopic. However, the presence of fluorine does result in a specific mass fragmentation pattern that can be used for identification.
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is another powerful tool. Reverse-phase HPLC can be used to separate this compound from other organic compounds in a sample. Detection can be achieved using a Diode Array Detector (DAD) for UV-Vis absorbance, a fluorescence detector (as many polycyclic aromatic systems are fluorescent), or a mass spectrometer (LC-MS). LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers very high sensitivity and selectivity and is the method of choice for many persistent organic pollutants.
The sample preparation for the analysis of this compound in environmental samples like soil, sediment, or water would typically involve extraction with an organic solvent, followed by a clean-up step to remove interfering substances. Solid-phase extraction (SPE) is a common clean-up technique.
Table 2: Analytical Techniques for the Detection of this compound
| Analytical Technique | Principle | Advantages | Considerations |
|---|---|---|---|
| GC-MS | Separation by gas chromatography and detection by mass spectrometry. | High resolution separation, sensitive and selective detection, well-established for PASHs. | Derivatization may be necessary for less volatile compounds, though likely not for this compound. |
| HPLC-DAD/Fluorescence | Separation by liquid chromatography and detection by UV-Vis absorbance or fluorescence. | Good for quantification, fluorescence detection can be very sensitive for specific compounds. | Less selective than mass spectrometry, potential for co-eluting interferences. |
| LC-MS/MS | Separation by liquid chromatography and detection by tandem mass spectrometry. | Very high sensitivity and selectivity, suitable for trace-level detection in complex matrices. | Can be more expensive and complex to operate than GC-MS or HPLC with other detectors. |
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Routes with Enhanced Sustainability
The future of chemical synthesis lies in the development of environmentally benign and efficient methodologies. For 2-Fluorodibenzothiophene and its derivatives, research is moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste. The focus is shifting towards "green chemistry" principles to improve the sustainability of its production. nih.govresearchgate.netresearchgate.net
Key areas of development include:
Catalyst-Free Reactions: Exploring reactions that can proceed efficiently without the need for metal catalysts, potentially under ultrasound activation or in aqueous media. researchgate.net
Eco-Friendly Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents. researchgate.netnih.gov For instance, the synthesis of related 2-aminothiophenes has been successfully demonstrated in water and eutectic solvents. nih.gov
One-Pot Syntheses: Designing multi-component reactions where reactants are converted into the desired product in a single step, minimizing purification processes and solvent usage. nih.gov
Energy Efficiency: Utilizing microwave or ultrasonic irradiation to accelerate reaction times and reduce energy consumption compared to conventional heating methods. researchgate.net
These sustainable approaches aim to reduce the environmental footprint associated with the synthesis of this compound derivatives, making them more accessible for broader applications.
Exploration of New Reactivity Pathways and Functionalizations
Expanding the chemical toolbox for modifying this compound is crucial for tailoring its properties for specific applications. Future research will likely concentrate on innovative functionalization strategies, particularly through C–H activation and advanced cross-coupling reactions.
Direct C–H Functionalization: This technique allows for the direct conversion of carbon-hydrogen bonds into new chemical bonds, offering a more atom-economical approach than traditional methods that require pre-functionalized starting materials. youtube.com Research into transition-metal catalyzed C–H activation of the dibenzothiophene (B1670422) core could unlock pathways to novel derivatives with unique electronic and photophysical properties. youtube.com The mechanism often involves the cleavage of a C-H bond through an interaction with a transition metal, forming a carbon-metal bond that can be further functionalized. youtube.com
Advanced Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. youtube.commdpi.comnih.gov Future work will likely explore the use of this compound as a building block in these reactions to synthesize complex conjugated molecules. benthamscience.com Developing catalytic systems that are effective in aqueous media or under milder conditions aligns with the goals of sustainable chemistry. mdpi.comnih.gov These methods could be used to attach various aryl or heteroaryl groups to the this compound scaffold, thereby tuning its electronic properties.
The exploration of these reactivity pathways will enable the synthesis of a diverse library of this compound derivatives, each with potentially unique characteristics.
Advanced Computational Modeling for Predictive Design
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the in silico design and prediction of molecular properties before embarking on lengthy and resource-intensive laboratory synthesis. For this compound, advanced computational modeling offers several exciting opportunities.
| Modeling Technique | Application for this compound | Predicted Outcomes |
| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals (HOMO/LUMO), and bond energies. | Prediction of electronic properties, reactivity sites, and stability of derivatives. |
| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption and emission spectra. | Design of molecules with specific photophysical properties (e.g., color, fluorescence quantum yield) for OLEDs. |
| Molecular Dynamics (MD) | Simulation of the behavior of molecules in condensed phases (e.g., thin films). | Prediction of molecular packing, charge transport pathways, and morphology in organic electronic devices. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity or environmental fate. | Design of derivatives with enhanced biological efficacy or improved biodegradability. |
By leveraging these computational tools, researchers can rationally design novel this compound derivatives with optimized properties for specific applications, accelerating the discovery and development process.
Design of Next-Generation Organic Electronic Materials
Dibenzothiophene and its derivatives are promising building blocks for organic electronic materials due to their rigid, planar structure and good charge-transport properties. The introduction of a fluorine atom in this compound can further enhance these properties, making it a prime candidate for next-generation organic electronics.
Organic Light-Emitting Diodes (OLEDs): Fluorination can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can improve charge injection and transport balance in OLED devices. mdpi.com Future research will focus on incorporating this compound into emitter or host materials to develop highly efficient and stable blue or deep-blue OLEDs, which remain a significant challenge in the field. mdpi.com
Organic Field-Effect Transistors (OFETs): The planarity of the dibenzothiophene core promotes intermolecular π-π stacking, which is essential for efficient charge transport in OFETs. frontiersin.org The electron-withdrawing nature of fluorine can lead to the development of n-type or ambipolar organic semiconductors. Research will involve synthesizing novel this compound derivatives and investigating their film morphology and charge mobility in OFET devices.
The systematic design and synthesis of materials based on this compound could lead to breakthroughs in the performance and stability of organic electronic devices.
Investigation of Biological Interactions and Environmental Remediation Strategies
The biological activities and environmental fate of fluorinated aromatic compounds are of growing interest. Future research on this compound will likely explore its potential in medicinal chemistry and strategies for its environmental remediation.
Biological Activity: Benzothiophene derivatives have been shown to possess a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.netnih.govnih.govsemanticscholar.org The presence of fluorine can often enhance metabolic stability and binding affinity of drug candidates. Future studies could involve synthesizing and screening a library of this compound derivatives for various biological targets. mdpi.com
Environmental Remediation: Dibenzothiophene is a model compound for sulfur-containing pollutants found in fossil fuels. duke.edu While the strong carbon-fluorine bond can make fluorinated compounds persistent in the environment, microorganisms have been shown to degrade some fluorinated aromatics. researchgate.netmdpi.com Research into the biodegradation of this compound could lead to the discovery of novel microbial strains or enzymatic pathways capable of breaking down these persistent pollutants. nih.gov Understanding these degradation pathways is crucial for developing effective bioremediation strategies for sites contaminated with organofluorine and organosulfur compounds. researchgate.net
This research will not only uncover potential therapeutic applications but also address the environmental impact of such compounds, contributing to a more comprehensive understanding of the life cycle of this compound and related molecules.
Q & A
Q. What are the standard synthetic routes for 2-Fluorodibenzothiophene, and how can purity be validated?
Methodological Answer:
- Synthesis : Pd-catalyzed cross-coupling reactions are commonly used, such as coupling 2-iodothiophenol with fluorinated aryl halides. For example, modified protocols from benzo[b]thiophene synthesis (e.g., Scheme 1 in ) can be adapted by introducing fluorine at the 2-position via electrophilic fluorination or palladium-mediated coupling .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol is recommended.
- Purity Validation : Use H/C NMR to confirm the absence of unreacted precursors (e.g., residual thiophenol signals at ~5 ppm). High-resolution mass spectrometry (HRMS) or elemental analysis ensures molecular formula accuracy .
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. The compound may exhibit toxicity similar to dibenzothiophene derivatives (Health Hazard Level 2 per OSHA guidelines) .
- Storage : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent degradation. Monitor for discoloration or precipitate formation, which may indicate decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?
Methodological Answer:
- Cross-Validation : Compare experimental F NMR shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)). Discrepancies may arise from solvent effects or crystal packing, which DFT models often overlook.
- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., fluorine orientation) via single-crystal X-ray diffraction. For example, bond angles and torsional strain in the dibenzothiophene core can influence spectral data .
- Literature Benchmarking : Cross-reference with NIST Chemistry WebBook data for fluorinated aromatic compounds to identify outliers .
Q. What experimental designs optimize the study of fluorine’s electronic effects on this compound’s reactivity?
Methodological Answer:
- Comparative Studies : Synthesize non-fluorinated (dibenzothiophene) and fluorinated analogs (e.g., 3-Fluoro and 4-Fluoro isomers) to isolate electronic effects. Measure reaction kinetics in electrophilic substitution or catalytic hydrogenation .
- Spectroscopic Probes : Use UV-Vis spectroscopy to track charge-transfer interactions influenced by fluorine’s electronegativity. Electrochemical methods (cyclic voltammetry) can quantify changes in redox potentials .
- Computational Modeling : Apply time-dependent DFT to correlate frontier molecular orbitals (HOMO/LUMO) with experimental reactivity trends .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Standardized Protocols : Document reaction parameters (temperature, solvent purity, catalyst loading) meticulously. For example, Pd(PPh) catalyst degradation can lead to batch variability; use fresh catalysts or stabilize with ligands like XPhos .
- Analytical Rigor : Require ≥95% purity (HPLC) and consistent H NMR integration ratios for all batches. Publish full characterization data (e.g., melting points, HRMS) in supplementary materials to aid replication .
- Collaborative Validation : Share samples with independent labs for spectral replication (e.g., C DEPT-135 vs. F NMR) to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
